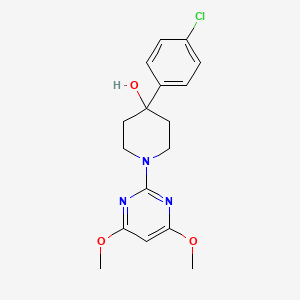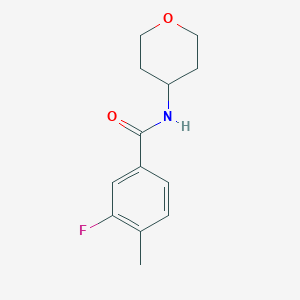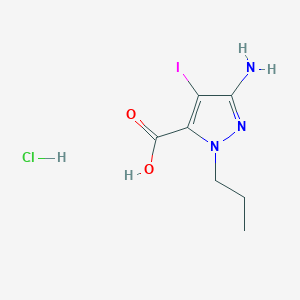![molecular formula C20H24F3N5O2 B12233293 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12233293.png)
6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidinone ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the piperidine and pyridine rings. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Solvent extraction and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or basic conditions.
Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: The presence of catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24F3N5O2 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
6-methyl-3-[2-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
InChI |
InChI=1S/C20H24F3N5O2/c1-14-9-18(29)28(13-25-14)12-19(30)27-7-4-15(5-8-27)11-26(2)17-10-16(3-6-24-17)20(21,22)23/h3,6,9-10,13,15H,4-5,7-8,11-12H2,1-2H3 |
InChI Key |
FUVFKILVURCHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B12233215.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233221.png)
![3-(4-methanesulfonylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide](/img/structure/B12233223.png)
![N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B12233228.png)
![5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12233231.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B12233239.png)
![2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12233242.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B12233251.png)


![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12233268.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one](/img/structure/B12233276.png)

![4-[(2-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12233306.png)
